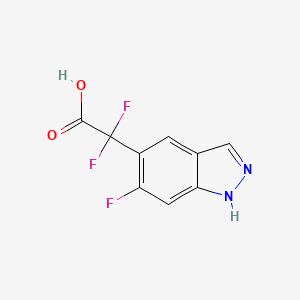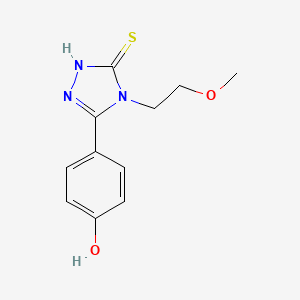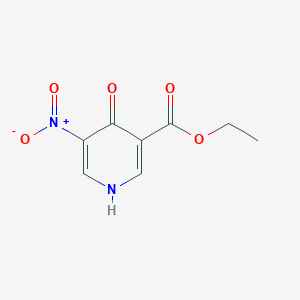![molecular formula C13H10N2O4 B13006417 5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid is a chemical compound with a complex structure that includes a bipyridine core substituted with methoxycarbonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under the influence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The bipyridine core can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can participate in various biochemical pathways. The methoxycarbonyl and carboxylic acid groups can also interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)picolinic acid: Similar structure but with a single pyridine ring.
5-(Methoxycarbonyl)furan-2-carboxylic acid: Contains a furan ring instead of a bipyridine core.
Uniqueness
5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid is unique due to its bipyridine core, which provides distinct coordination chemistry properties. This makes it particularly valuable in applications requiring specific metal-ligand interactions .
Properties
Molecular Formula |
C13H10N2O4 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-methoxycarbonyl-6-pyridin-3-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(18)9-4-5-10(15-11(9)12(16)17)8-3-2-6-14-7-8/h2-7H,1H3,(H,16,17) |
InChI Key |
UVBDQNSOXZQSSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


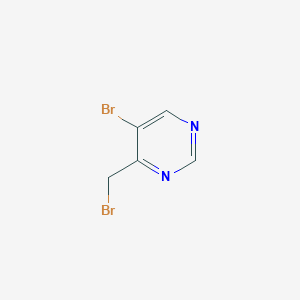
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)

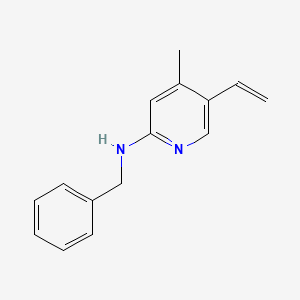
![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
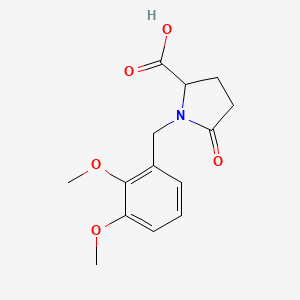
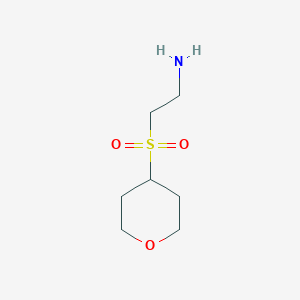

![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
